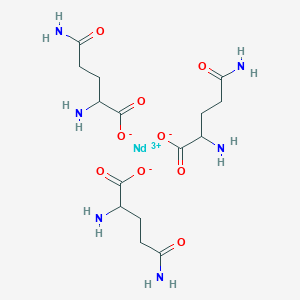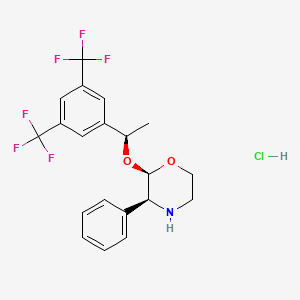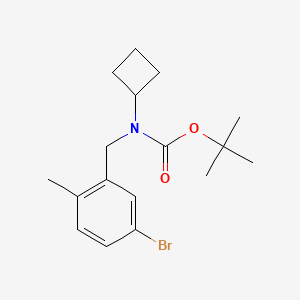![molecular formula C12H22N2O3 B12072599 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- is a complex organic compound with a unique structure that includes an amide group, a hexynyl chain, and multiple ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 5-hexynoic acid with N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]amine under specific conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The ethoxy groups provide flexibility and solubility, allowing the compound to interact with various biological molecules. The amide group can form hydrogen bonds, further stabilizing these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}octadecanamide
- 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
- 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Uniqueness
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- is unique due to its combination of a hexynyl chain and multiple ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hex-5-ynamide |
InChI |
InChI=1S/C12H22N2O3/c1-2-3-4-5-12(15)14-7-9-17-11-10-16-8-6-13/h1H,3-11,13H2,(H,14,15) |
Clé InChI |
TYNBTYKKRKPVKU-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCC(=O)NCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)

